molecular formula C21H15ClN4O4 B2865775 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1113107-63-3

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2865775
CAS No.: 1113107-63-3
M. Wt: 422.83
InChI Key: NPWQOFJXMMUDGE-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a 1,3-benzodioxole moiety at position 6 and a 4-chlorophenyl-substituted 1,2,4-oxadiazole group linked via an ethyl chain at position 2.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O4/c22-15-4-1-13(2-5-15)21-23-19(30-25-21)9-10-26-20(27)8-6-16(24-26)14-3-7-17-18(11-14)29-12-28-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWQOFJXMMUDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl, methylphenyl, oxadiazolyl, and pyridinyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and various solvents. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenated compounds and metal catalysts.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the reuptake of neurotransmitters, modulate receptor activity, or interfere with signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyridazinones

Pyridazinone derivatives are widely studied for their diverse pharmacological profiles. Key structural analogs include:

Compound Name Substituents at Position 2 Substituents at Position 6 Key Findings/Activity Reference
Target Compound 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl 2H-1,3-Benzodioxol-5-yl Hypothesized enhanced bioactivity due to dual heterocyclic motifs
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives Halides (e.g., alkyl, aryl groups) Phenyl Moderate antimicrobial activity; reactivity influenced by substituent steric effects
6-(2,3-Dichlorophenyl)-3-(3-methylpyrazol-5-yl)pyridazinone 3-Methylpyrazol-5-yl 2,3-Dichlorophenyl Improved solubility and CNS-targeted activity due to chlorophenyl and pyrazole groups

Key Insights :

  • The target compound’s benzodioxole group may confer metabolic stability compared to simple phenyl or dichlorophenyl analogs, as benzodioxole is a privileged scaffold in drug design .
Oxadiazole-Containing Analogs

1,2,4-Oxadiazoles are nitrogen-oxygen heterocycles known for their metabolic stability and role in medicinal chemistry.

Compound Name Core Structure Substituents Activity Reference
Target Compound Pyridazinone-oxadiazole hybrid 4-Chlorophenyl at oxadiazole C3 Potential dual-action mechanism (enzyme inhibition + receptor modulation)
3-(4-Chlorophenyl)-5-substituted-1,2,4-oxadiazoles Standalone oxadiazole Varied (e.g., alkyl, thioether) Antimicrobial and anti-inflammatory activity; chlorophenyl enhances lipophilicity
Coumarin-oxadiazole hybrids Coumarin fused with oxadiazole Nitrothiazole or triazolone groups Anticancer activity via ROS generation

Key Insights :

  • The 4-chlorophenyl group on the oxadiazole ring in the target compound may improve target selectivity compared to non-halogenated analogs, as chlorine atoms often enhance hydrophobic interactions in binding pockets .
  • Hybrid structures (e.g., pyridazinone-oxadiazole) show superior pharmacokinetic profiles over standalone oxadiazoles, as seen in coumarin-oxadiazole hybrids .

Pharmacological Potential and Challenges

While direct data for the target compound are absent in the evidence, inferences can be drawn:

  • Advantages: Dual heterocyclic motifs (benzodioxole and oxadiazole) may synergize for multitarget activity, similar to coumarin-pyridazinone hybrids .
  • Challenges: The ethyl linker between pyridazinone and oxadiazole may reduce metabolic stability compared to fused-ring analogs .

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